

A Technical Guide to the Thermal Stability of 3,5-Di-tert-butylaniline

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Compound of Interest

Compound Name: **3,5-Di-tert-butylaniline**

Cat. No.: **B181150**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and recommended methodologies for assessing the thermal stability of **3,5-Di-tert-butylaniline**. Due to the limited publicly available experimental data on the specific thermal decomposition of this compound, this document focuses on established protocols for analogous compounds and provides a framework for its analysis.

Core Properties of 3,5-Di-tert-butylaniline

A summary of the key physical and safety data for **3,5-Di-tert-butylaniline** is presented below. This information is crucial for handling and designing experiments.

Property	Value
Molecular Formula	C ₁₄ H ₂₃ N
Molecular Weight	205.34 g/mol
Melting Point	54-57 °C (lit.)
Flash Point	113 °C (closed cup)
Appearance	White to light yellow to light orange powder/crystal
CAS Number	2380-36-1
Signal Word	Warning
Hazard Statements	H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)

Experimental Protocols for Thermal Stability Analysis

The following are detailed, generalized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), which are standard techniques for evaluating the thermal stability of aniline derivatives.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of **3,5-Di-tert-butylaniline** by measuring its mass change as a function of temperature.

Methodology:

- **Sample Preparation:** Accurately weigh 5-10 mg of **3,5-Di-tert-butylaniline** into a clean, tared TGA pan (typically aluminum or platinum).
- **Instrumentation and Conditions:**

- Instrument: A calibrated thermogravimetric analyzer.
- Atmosphere: Inert (Nitrogen) or oxidative (Air) at a flow rate of 20-50 mL/min, depending on the desired information (decomposition in an inert environment vs. oxidative stability).
- Heating Rate: A linear heating rate of 10 °C/min is typically employed.
- Temperature Range: From ambient temperature (e.g., 30 °C) up to a temperature sufficient to ensure complete decomposition (e.g., 600 °C).

- Data Analysis:
 - Record the mass of the sample as a function of temperature.
 - The onset temperature of decomposition is determined from the TGA curve, often defined as the temperature at which a 5% mass loss occurs.
 - The temperature of the maximum rate of decomposition can be identified from the peak of the derivative of the TGA curve (DTG).
 - The residual mass at the end of the experiment provides information on the formation of non-volatile decomposition products.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and to detect any exothermic or endothermic events associated with decomposition or phase transitions of **3,5-Di-tert-butylaniline**.

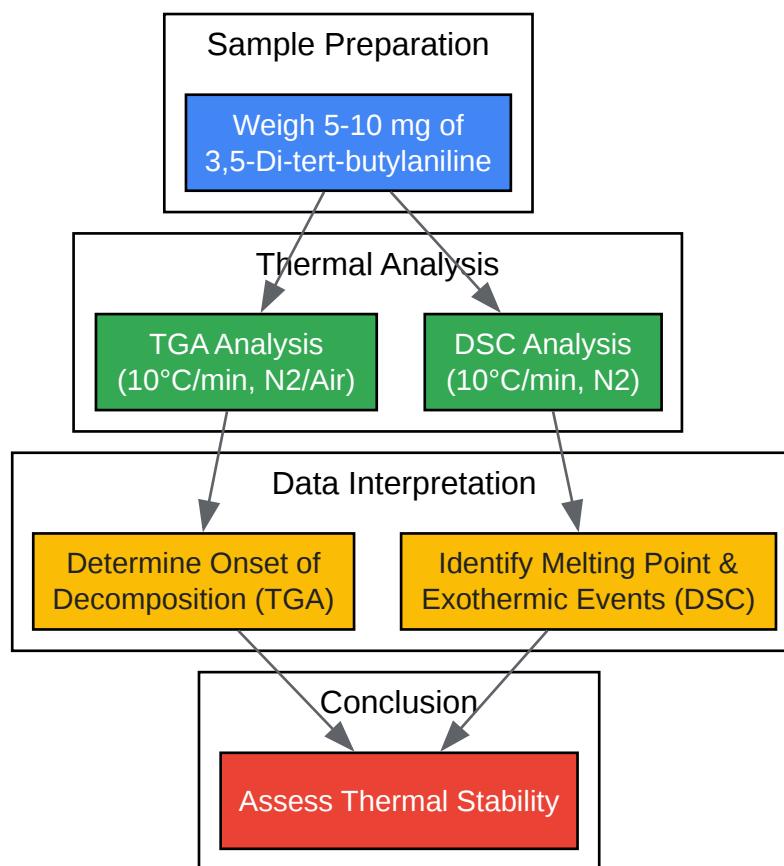
Methodology:

- Sample Preparation: Accurately weigh 2-5 mg of **3,5-Di-tert-butylaniline** into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.
- Instrumentation and Conditions:
 - Instrument: A calibrated differential scanning calorimeter.

- Atmosphere: Inert (Nitrogen) at a flow rate of 20-50 mL/min.
- Heating Rate: A linear heating rate of 10 °C/min.
- Temperature Range: From a temperature below the expected melting point (e.g., 25 °C) to a temperature beyond the melting point and into the initial decomposition region (e.g., 300 °C).
- Data Analysis:
 - Record the heat flow to the sample relative to the reference as a function of temperature.
 - The melting point is determined as the onset or peak of the endothermic melting transition.
 - The enthalpy of fusion can be calculated by integrating the area of the melting peak.
 - Exothermic events at higher temperatures may indicate the onset of decomposition. The onset temperature and enthalpy of such events should be quantified.

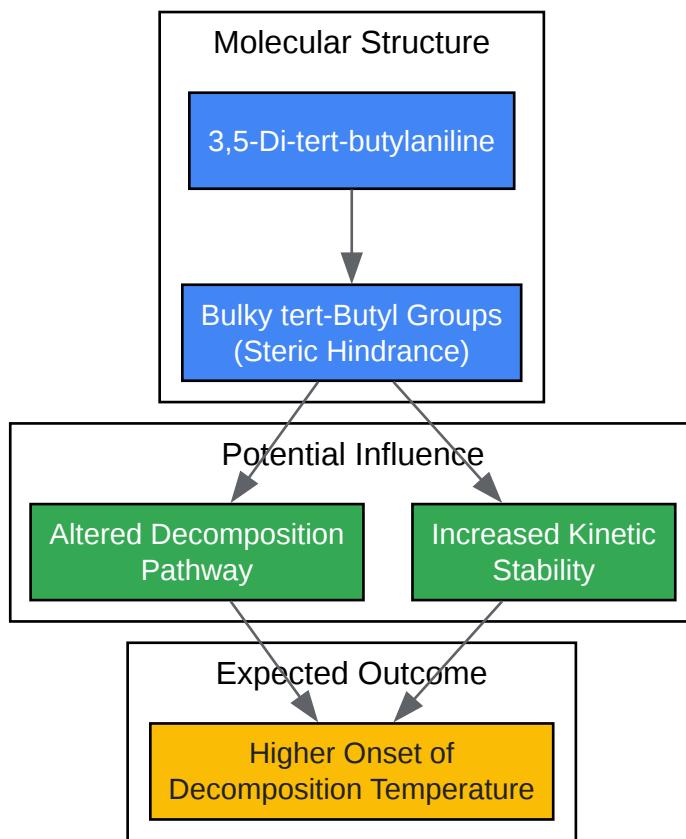
Visualizing Experimental and Logical Workflows

The following diagrams illustrate the general workflow for thermal stability assessment and the potential influence of the compound's structure on its decomposition.



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Caption: Workflow for Thermal Stability Assessment of **3,5-Di-tert-butylaniline**.



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Caption: Influence of Steric Hindrance on Thermal Stability.

While specific quantitative data for the thermal decomposition of **3,5-Di-tert-butylaniline** is not readily available in the cited literature, the provided protocols offer a robust framework for its experimental determination. The presence of bulky tert-butyl groups suggests that the compound may exhibit different thermal behavior compared to unsubstituted aniline, potentially influencing its decomposition pathways and overall stability. Further experimental investigation using the methodologies outlined in this guide is recommended to fully characterize the thermal properties of **3,5-Di-tert-butylaniline**.

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